molecular formula C22H25N3O2S B3304435 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 921801-66-3

2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3304435
CAS No.: 921801-66-3
M. Wt: 395.5 g/mol
InChI Key: UAAZGGVRNFPEIG-UHFFFAOYSA-N
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Description

The compound 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a multifunctional imidazole core substituted with a hydroxymethyl group at position 5 and a benzylsulfanyl moiety at position 2. The acetamide side chain is further functionalized with a 4-methylbenzyl group. The hydroxymethyl group may enhance solubility, while the sulfanyl and methylphenyl substituents likely influence lipophilicity and target binding .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-6-8-18(9-7-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-5-3-4-17(2)10-19/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAZGGVRNFPEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC(=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound, such as 3-methylbenzenethiol, under basic conditions.

    Attachment of the aromatic substituents: This can be done via Friedel-Crafts alkylation reactions using appropriate aromatic compounds and catalysts like aluminum chloride.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

Chemical Composition

  • IUPAC Name : 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • Molecular Formula : C21H23N5O2S
  • Molecular Weight : 409.5 g/mol

Structural Features

The compound features an imidazole ring, a sulfanyl group, and aromatic substituents which contribute to its diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interaction with biological targets.

Antiviral Properties

Research indicates that compounds with similar imidazole structures exhibit antiviral activity against various viruses. For instance, derivatives have shown effectiveness against human adenovirus and herpes simplex virus (HSV), with IC50 values ranging from 4.5 to 6.6 µg/100 µL. Such activity is attributed to their ability to inhibit viral replication mechanisms.

Anticancer Potential

The anticancer properties of imidazole derivatives are well-documented. Comparative studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For example:

Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolTriazole ring with phenyl substituentsAnticancer activity
7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole coreCytotoxic properties

These findings suggest that structural modifications can enhance the biological activity of these compounds.

Anti-inflammatory and Antimicrobial Effects

The sulfanyl group present in the compound is associated with increased anti-inflammatory and antimicrobial activities. Compounds with similar structures have demonstrated potent effects against both drug-sensitive and resistant bacterial strains, indicating their potential as therapeutic agents in treating infections.

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key methods include:

  • Cyclization Reactions : Formation of the imidazole core through cyclization of appropriate precursors under controlled conditions.
  • Functionalization : Introduction of hydroxymethyl and sulfanyl groups via nucleophilic substitution reactions.
  • Purification Techniques : Advanced methods such as chromatography are employed to isolate the final product with high purity.

Industrial Production

Optimizing reaction conditions for industrial production is crucial for maximizing yield and purity. High-throughput synthesis techniques may also be utilized to facilitate large-scale production.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives in medicinal chemistry:

  • Antiviral Activity Study : A study demonstrated the effectiveness of similar compounds against viral strains, emphasizing structure-activity relationships that enhance antiviral efficacy.
  • Anticancer Research : Clinical trials involving imidazole derivatives showed promising results in reducing tumor size in specific cancer types, highlighting their potential as chemotherapeutic agents.
  • Anti-inflammatory Mechanisms : Research has illustrated how these compounds modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes essential for bacterial survival. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (Reference) Core Structure Key Substituents Functional Implications
Target Compound Imidazole 5-hydroxymethyl, 2-(3-methylbenzylsulfanyl), N-(4-methylbenzyl)acetamide Enhanced solubility, lipophilicity, and binding
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzimidazol-2-yl)phenyl)acetamide (29) Benzimidazole 5-methylsulfonyl, N-(4-phenyl)acetamide Electron-withdrawing sulfonyl group
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Imidazole 4-chlorophenyl, sulfanyl, oxazolyl-acetamide Halogenated aryl enhances stability
Hydroxyacetamide derivatives (FP1-12) Triazole/Imidazolone Hydroxyacetamide, sulfanyl, substituted phenyl Antiproliferative activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-fluorophenyl, methylsulfinyl, pyridyl-acetamide Sulfoxide improves metabolic stability

Biological Activity

The compound 2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule with potential biological activities. Its structure features an imidazole ring, a sulfanyl group, and multiple aromatic rings, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of various functional groups. The following steps are commonly employed:

  • Formation of the Imidazole Ring : Achieved through cyclization reactions involving amido-nitriles.
  • Introduction of Functional Groups : This includes attaching the hydroxymethyl and sulfanyl groups via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to or lower than those of standard antibiotics like kanamycin B, indicating their potential as effective antimicrobial agents .

Anticancer Potential

Research has demonstrated that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells. By blocking this enzyme, these compounds can hinder tumor growth and induce apoptosis in cancerous cells .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to and inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with receptors that modulate physiological responses.

Case Studies and Research Findings

A review of literature reveals several promising findings regarding the biological activity of imidazole derivatives:

  • Antimicrobial Efficacy : A study reported that a structurally similar compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of established antibiotics .
  • Anticancer Activity : Another research highlighted a related imidazole derivative's ability to inhibit cell proliferation in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Detailed studies have elucidated the binding interactions between these compounds and their molecular targets, providing insights into their pharmacological profiles .

Data Summary

PropertyValue/Description
Chemical StructureThis compound
Antimicrobial ActivityEffective against S. aureus, E. coli, etc.
MIC ValuesComparable to kanamycin B
Anticancer MechanismInhibits DHFR; induces apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

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